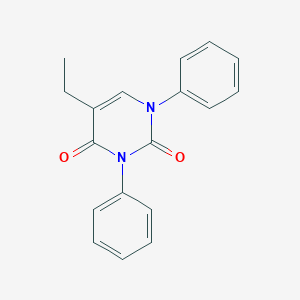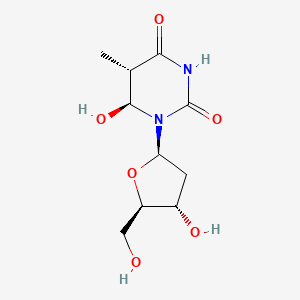
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is a stereoisomer of thymidine, a nucleoside composed of a deoxyribose sugar and the pyrimidine base thymine. This compound is a derivative of thymidine, which is a key component of DNA. Thymidine is known for its role in DNA synthesis and repair, making it crucial for cellular replication and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves the modification of the thymidine molecule. One common method includes the radiolysis of thymidine in N2O-saturated aqueous solutions, which leads to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine . The reaction conditions typically involve high-energy radiation to induce the necessary chemical changes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up using similar radiolysis techniques under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert oxidized forms back to their original state.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of thymidine. These products can have different biological activities and properties compared to the parent compound.
Scientific Research Applications
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- has several scientific research applications:
Chemistry: It is used in studies involving nucleoside analogs and their chemical properties.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves its incorporation into DNA during replication. This can lead to the formation of DNA strands with modified nucleotides, affecting the overall structure and function of the DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, essential for DNA synthesis.
5-Hydroxy-5,6-dihydrothymidine: Another derivative formed through similar synthetic routes.
cis-5,6-Dihydroxy-5,6-dihydrothymidine: A stereoisomer with different chemical and biological properties.
Uniqueness
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall biological activity. This makes it a valuable compound for studying the effects of stereochemistry on nucleoside function and for developing new therapeutic agents.
Properties
CAS No. |
58717-01-4 |
|---|---|
Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(5S,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6-,7-,9+/m1/s1 |
InChI Key |
YJLDZGKIGNIAQO-WOCMDNMUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


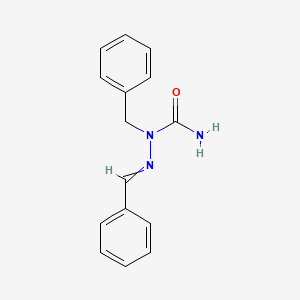
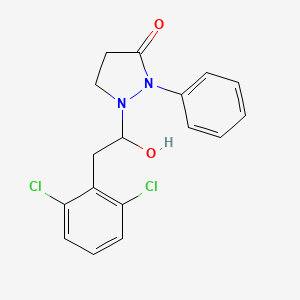
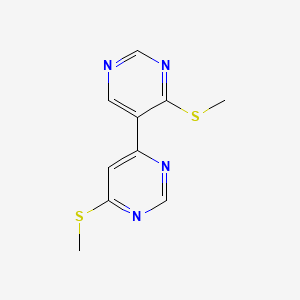
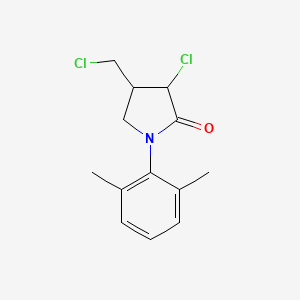
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
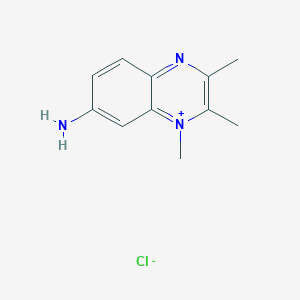
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
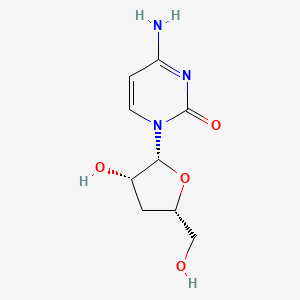
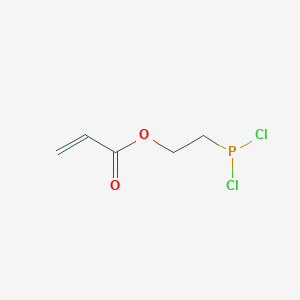

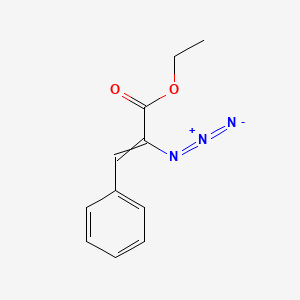
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
